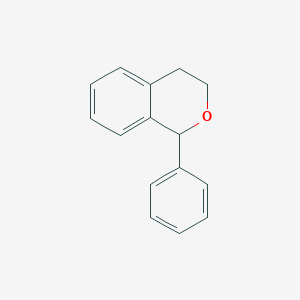

1-Phenylisochroman

Description

Overview of Oxygen-Containing Heterocycles in Synthetic Chemistry

The importance of these compounds is reflected in their prevalence in approved drugs; by the end of 2022, hundreds of FDA-approved drug molecules contained at least one oxygen heterocyclic ring capes.gov.brudc.es. Common examples include pyran, furan, macrolide, morpholine, and dioxane motifs capes.gov.brudc.es. In synthetic chemistry, a variety of strategies are employed to construct these rings, including multicomponent reactions, catalytic processes, and the strategic formation of C-O and C-C bonds semanticscholar.orguni-regensburg.dersc.orgscienceopen.comscispace.com. Advances in catalysis, such as the use of metal nanoparticles, and the development of milder, more sustainable reaction conditions, like visible-light-driven transformations, continue to expand the synthetic toolkit for accessing these valuable scaffolds scispace.comresearchgate.net.

Significance of the Isochroman (B46142) Scaffold in Organic Synthesis

The isochroman scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a particularly significant motif in organic synthesis. This privileged structure is frequently found in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological properties. These include activities related to the central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects researchgate.netcapes.gov.brscienceopen.comliv.ac.ukwikipedia.org. The isochroman core's inherent structural rigidity and the potential for diverse functionalization make it an attractive target for drug discovery and the synthesis of complex molecules.

Numerous synthetic methodologies have been developed to access the isochroman skeleton, often focusing on stereoselective approaches. These methods include catalytic asymmetric synthesis utilizing transition metals or organocatalysts, oxa-Pictet-Spengler reactions, and strategies employing epoxides as aldehyde surrogates researchgate.netwikipedia.orgrsc.orgrsc.orgthieme-connect.comnih.gov. The development of efficient and modular routes to isochromans is crucial for their application in synthesizing natural products and drug analogues thieme-connect.comnih.gov.

The Role of 1-Phenylisochroman as a Model Compound and Key Intermediate

This compound, a specific derivative of the isochroman scaffold featuring a phenyl group at the C1 position, serves as a valuable model compound and a key intermediate in organic synthesis. Its structure allows for the study of the reactivity of the isochroman ring system, particularly at the benzylic position adjacent to the oxygen heteroatom. The phenyl substituent can influence the electronic and steric properties of the molecule, providing a platform for investigating reaction mechanisms and developing new synthetic transformations.

The synthesis of this compound and its derivatives has been achieved through several routes, often involving the cyclization of appropriately functionalized precursors or the modification of existing isochroman structures. For instance, it can be synthesized from isochroman-1-one (B1199216) via reaction with phenyllithium (B1222949) followed by reduction, or from isochroman acetals using triorganoindium reagents under transition-metal-free conditions udc.esrsc.org. These synthetic pathways highlight the accessibility of this compound and its derivatives.

Furthermore, this compound and its substituted analogues have been employed as substrates to investigate the reactivity of the isochroman core. For example, reactions with hydriodic acid and phosphorus transform this compound into o-(2-iodoethyl)diphenylmethane, demonstrating ring-opening and rearrangement processes researchgate.net. Iron-catalyzed aerobic oxidation can lead to the cleavage of the Csp3-O bond and oxygenation, yielding benzophenone (B1666685) derivatives liv.ac.uk. Such studies not only elucidate the chemical behavior of the isochroman system but also position this compound as a crucial intermediate for accessing more complex molecular architectures, including potential drug candidates.

Data Tables

Table 1: Synthesis of this compound and Related Derivatives

| Starting Material(s) | Reagents / Catalyst | Conditions | Product (Derivative) | Yield (%) | Reference |

| Isochroman-1-one | PhLi, TFA, Et3SiH | -78 °C to RT | This compound | N/A* | rsc.org |

| Isochroman acetal (B89532) | Ph3In, BF3·OEt2 | 80 °C | This compound | 92 | udc.es |

| 2-(3-methoxyphenyl)ethanol + Aldehyde | H2SO4 | 2 h | 6-Methoxy-1-phenylisochroman | 62 (for 1k) | rsc.org |

| 1-Bromoisochroman | Arylmagnesium bromides | N/A | 1-Arylisochromans (e.g., this compound) | N/A | researchgate.net |

| 2-hydroxy-2-methylpropiophenone + Aryl Bromides | Palladium catalyst | N/A | 4,4-Diaryl-1-phenylisochroman-3-ones | N/A |

*Yield not explicitly stated for the parent this compound in this specific procedure, but derivatives were obtained.

Compound List

this compound

Isochroman

Isochroman-1-one

Isochroman acetal

6-Methoxy-1-phenylisochroman

this compound-1-one

4,4-Diaryl-1-phenylisochroman-3-ones

o-(2-iodoethyl)diphenylmethane

Benzophenone derivatives

Structure

3D Structure

Properties

CAS No. |

2292-59-3 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-phenyl-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C15H14O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15H,10-11H2 |

InChI Key |

JLRUQEPMSDFFSL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylisochroman and Its Derivatives

Classical and Established Synthetic Routes to Isochromans

These methods represent foundational approaches that have been developed and refined over time for constructing the isochroman (B46142) framework.

Cyclization reactions are central to the formation of the isochroman ring system, typically involving intramolecular reactions that close the pyran ring onto an aromatic or pre-functionalized precursor.

The oxa-Pictet-Spengler reaction, an oxygen analogue of the classical Pictet-Spengler reaction, is a powerful and versatile method for synthesizing isochromans and related oxygen-containing heterocycles thieme-connect.com. This reaction typically involves the condensation of a β-arylethanol with an aldehyde, ketone, or their masked derivatives, usually promoted by Brønsted or Lewis acids researchgate.net. While direct examples specifically targeting 1-phenylisochroman using this method are less detailed in the reviewed literature, the general applicability to 1-substituted isochromans is well-established thieme-connect.com. For instance, iron(II) triflate [Fe(OTf)₂] has been demonstrated as an efficient catalyst for the oxa-Pictet-Spengler cyclization of β-arylethanols with aldehydes or ketals, yielding 1-substituted isochromans in good to excellent yields liv.ac.ukresearchgate.net. Furthermore, this reaction has been employed in the synthesis of more complex isochroman structures, such as in the total synthesis of (+)-monocerin, which involved a tandem Lewis acid-catalyzed diastereoselective syn-allylation followed by an oxa-Pictet-Spengler cyclization purdue.edu.

Lewis acids serve as effective catalysts for various cyclization reactions leading to isochromans. One notable approach involves the Brønsted acid-catalyzed pinacol (B44631) rearrangement and subsequent intramolecular cyclization of substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols. This sequence generates 4-aryl-1H-isochromenes, which can then be hydrogenated to afford 4-aryl-isochromans in yields up to 90% researchgate.net. Various Lewis acids, including triflic acid (TfOH), bismuth(III) triflate [Bi(OTf)₃], and indium, scandium, ytterbium, and yttrium triflates, have been explored for promoting oxa-Pictet-Spengler reactions to synthesize substituted isochromans researchgate.netliv.ac.uk. Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been utilized in cyclization reactions of alkynes for the synthesis of various heterocycles, including those with oxygen-containing rings rsc.org.

A direct route to isochromans involves the cyclization of 1-(2-vinylphenyl)propan-2-ols using hydriodic acid (HI) or iodine (I₂) as mediators researchgate.netsemanticscholar.org. These 1-(2-vinylphenyl)propan-2-ols can be readily synthesized from 2-bromostyrenes and epoxides via lithiostyrene intermediates semanticscholar.org. Treatment of these alcohols with catalytic amounts of HI in acetonitrile (B52724) at room temperature yields the corresponding isochromans (1H-3,4-dihydro-2-benzopyrans) in moderate to fair yields researchgate.netsemanticscholar.org. Alternatively, treatment with iodine in acetonitrile in the presence of sodium hydrogencarbonate affords 1-iodomethylisochromans, which can be further functionalized researchgate.net. In a related study, the reaction of 4,4-dimethyl-1-phenylisochroman with hydriodic acid and red phosphorus was investigated, leading to complex rearrangement products researchgate.netcapes.gov.br.

Organomagnesium halides, commonly known as Grignard reagents, are potent nucleophiles widely used in organic synthesis for carbon-carbon bond formation libretexts.orgbyjus.com. In the context of isochroman synthesis, arylmagnesium bromides have been employed to prepare 1-arylisochromans. Specifically, 1-bromoisochroman and its derivatives, such as 1-bromo-4,4-dimethylisochroman, have been reacted with arylmagnesium bromides to yield the corresponding 1-arylisochromans researchgate.net. This approach leverages the nucleophilic character of the Grignard reagent to introduce the aryl substituent at the C-1 position of the isochroman ring.

Brønsted acids can catalyze a variety of transformations, including rearrangements and intramolecular cyclizations, which are instrumental in isochroman synthesis. As mentioned earlier, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can promote the pinacol rearrangement and subsequent cyclization of diols to form 4-aryl-1H-isochromenes, which are precursors to 4-aryl-isochromans researchgate.net. Additionally, Brønsted acids can mediate cascade reactions involving isochromenylium (B1241065) intermediates, which can be formed in situ from suitable precursors, leading to various fused ring systems acs.org. While these specific examples may not directly target this compound, they highlight the utility of Brønsted acid catalysis in constructing isochroman-related structures through rearrangement and cyclization pathways.

Compound List

this compound

1-(4-Methoxyphenyl)isochroman

1-(4-Bromophenyl)-6-methoxyisochroman

Isochromans (general)

1-substituted isochromans

4-aryl-1H-isochromenes

4-aryl-isochromans

(+)-Monocerin

1-iodomethylisochromans

1-alkyl(aryl)sulfanylmethylisochromans

4,4-dimethyl-1-phenylisochroman

β-arylethanols

Aldehydes

Ketals

1-(2-vinylphenyl)propan-2-ols

1-bromoisochroman

1-bromo-4,4-dimethylisochroman

Arylmagnesium bromides

1-arylisochromans

Cyclization Reactions in Isochroman Formation

Advanced and Selective Synthetic Approaches for this compound Derivatives

Recent advancements in synthetic organic chemistry have focused on developing more efficient and selective routes to isochroman derivatives, including those featuring a phenyl substituent at the C1 position. These approaches often leverage the power of transition metal catalysis and modern C-H activation strategies.

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis plays a pivotal role in the construction of complex organic molecules, offering pathways for selective bond formation and cyclization. Several metal-catalyzed reactions have been explored for the synthesis of isochromans and related structures.

Ruthenium-catalyzed Ring Closing Metathesis (RCM) is a powerful tool for the synthesis of cyclic alkenes, which can subsequently be transformed into aromatic systems. While direct application of RCM for the synthesis of the this compound core itself is less commonly reported in the provided literature, related strategies involving ruthenium-catalyzed isomerization followed by RCM have been successfully employed for the synthesis of benzofurans and other benzo-fused heterocycles organic-chemistry.orgmdpi.com. These methods typically involve the isomerization of allyl groups and subsequent cyclization of dienes to form cyclic structures. The versatility of ruthenium catalysts, particularly Grubbs' catalysts, in tolerating various functional groups makes them attractive for complex syntheses organic-chemistry.orgmedwinpublishers.com. The principles of isomerization and RCM could potentially be adapted for the synthesis of substituted isochromans by designing appropriate acyclic precursors.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations including cross-coupling reactions and C-H functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming carbon-carbon bonds, enabling the introduction of aryl and other organic fragments onto various substrates uwindsor.ca. Furthermore, palladium catalysts are instrumental in ligand-directed C-H functionalization reactions, which allow for the direct conversion of inert C-H bonds into C-O, C-N, C-S, and C-C bonds without the need for pre-functionalized starting materials mdpi.comnih.gov. This approach offers significant advantages in terms of atom economy and synthetic efficiency. Palladium-catalyzed transformations have also been explored for the functionalization of isochroman derivatives, including the formation of C-N and C-O bonds mdpi.comscienceopen.com.

Iron catalysis has emerged as an environmentally friendly and cost-effective alternative to precious metal catalysis for various organic transformations. For the synthesis of isochromans, iron catalysts have proven effective in facilitating cyclization reactions. Specifically, Fe(OTf)₂ has been identified as an efficient catalyst for the Oxa-Pictet-Spengler cyclization, enabling the synthesis of 1-substituted isochromans from β-arylethanols and aldehydes or ketals liv.ac.uk. This method is considered environmentally friendly due to the use of a less-toxic catalyst and water as the only byproduct. The reaction proceeds under mild conditions, typically at 70 °C, and has demonstrated good to excellent yields for a range of substituted isochromans liv.ac.uk.

Table 1: Iron-Catalyzed Oxa-Pictet-Spengler Synthesis of Isochromans

| β-Arylethanol Substrate | Aldehyde/Ketal Substrate | Catalyst | Conditions | Yield | Reference |

| β-Arylethanol | Aldehyde/Ketal | Fe(OTf)₂ (1 mol%) | 70 °C | Good to Excellent | liv.ac.uk |

Iron catalysts also facilitate other cyclization and functionalization reactions, including domino coupling reactions and radical cyclizations, which can be applied to the synthesis of various heterocyclic frameworks, including those related to isochromans d-nb.infonih.govbeilstein-journals.org.

Oxidative Cross-Dehydrogenative Coupling (CDC) for C-N and C=N Bond Formation

Oxidative Cross-Dehydrogenative Coupling (CDC) reactions represent a highly atom- and step-economical approach for forming C-C, C-N, and C-O bonds directly from C-H bonds, eliminating the need for pre-functionalization and reducing waste nih.govrsc.orglongdom.org. In the context of isochroman chemistry, CDC has been employed for the selective formation of C-N and C=N bonds at the C1 position of the isochroman core. This methodology involves the activation of the C(sp³)-H bond adjacent to the oxygen atom and subsequent coupling with N-H containing substrates rsc.org.

By controlling the reaction conditions and the amount of oxidant, it is possible to selectively achieve either C-N bond formation (leading to amination products) or C=N bond formation (leading to iminate or related structures) rsc.org. For instance, the reaction of isochroman with anilines under appropriate oxidative conditions can yield N-phenylisochroman-1-imine or related C-N coupled products in good yields rsc.org.

Table 2: Oxidative Cross-Dehydrogenative Coupling (CDC) for C-N/C=N Bond Formation in Isochromans

| Isochroman Substrate | Coupling Partner | Product Type | Oxidant/Catalyst System | Yield | Reference |

| Isochroman | Aniline | N-phenylisochroman-1-imine | DTBP (or similar) | Good | rsc.org |

| Isochroman | Aniline | C-N coupled product | DTBP (or similar) | Good | rsc.org |

These CDC reactions are often metal- and base-free, further enhancing their appeal for synthetic applications, particularly in the pharmaceutical industry where mild and efficient processes are paramount rsc.org.

Transformations Involving Organometallic Reagents (e.g., Triorganoindium)

Organometallic reagents, particularly those of indium, have demonstrated significant utility in organic synthesis, offering unique reactivity profiles. Triorganoindium reagents have been successfully employed in transition-metal-free cross-coupling reactions with acetals to synthesize substituted isochromans.

A notable example is the reaction of an isochroman acetal (B89532) with triphenylindium, activated by BF₃·OEt₂, which affords this compound in high yield. This reaction typically requires heating, for instance, to 80 °C, to proceed efficiently udc.esudc.es. The use of triorganoindium reagents in these transformations offers a metal-free pathway, contributing to greener synthetic protocols.

Table 3: Synthesis of this compound via Triorganoindium Reagents

| Isochroman Precursor | Organometallic Reagent | Activator/Catalyst | Conditions | Yield | Reference |

| Isochroman acetal | Triphenylindium | BF₃·OEt₂ | 80 °C | 92% | udc.esudc.es |

Furthermore, research has focused on preparing bench-stable solid triorganoindium reagents, often by coordination with ligands like 4-(dimethylamino)pyridine (DMAP). These stabilized reagents exhibit excellent reactivity in palladium-catalyzed cross-coupling reactions with organic electrophiles, broadening their synthetic applicability rsc.orgrsc.org.

Compound List:

this compound

Isochroman acetal

Triphenylindium

β-arylethanol

Aldehyde

Ketal

Aniline

N-phenylisochroman-1-imine

Benzofuran

Synthesis of Oxygenated Derivatives

Isochromanone and Isobenzofuranone Systems

The synthesis of this compound and its derivatives often involves strategies that utilize or lead to isochromanone or related lactone structures as key intermediates. These cyclic lactones provide a versatile platform for constructing the isochroman core, with the phenyl substituent at the 1-position being a specific target. Research in this area focuses on efficient cyclization reactions and subsequent functional group transformations.

One prominent synthetic approach involves the formation of this compound-3-one, a representative isochromanone, followed by its reduction to yield this compound. This pathway typically begins with readily available starting materials such as 2-carboxybenzaldehyde (B143210) (also known as 2-formylbenzoic acid) and phenylacetic acid derivatives.

A common method for constructing the this compound-3-one scaffold involves a Knoevenagel condensation between 2-carboxybenzaldehyde and phenylacetic acid, or its ester or amide derivatives. This condensation is often catalyzed by basic amines such as piperidine, in conjunction with an acidic co-catalyst like acetic acid. The reaction is typically carried out under reflux conditions in an organic solvent, such as toluene (B28343). The initial condensation product undergoes an intramolecular cyclization, forming the this compound-3-one ring system wikipedia.org.

Following the successful synthesis and isolation of this compound-3-one, the carbonyl group at the 3-position is reduced to a methylene (B1212753) group to afford this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF) are commonly employed for this transformation. The reduction is typically performed at low temperatures (e.g., 0 °C) and then allowed to proceed to room temperature, yielding this compound in good to excellent yields google.com.

While the focus is often on isochromanone intermediates, related lactone systems or direct cyclization strategies that bypass discrete lactone isolation may also be employed. For instance, research into the synthesis of other benzo-fused lactones, such as benzofuranones, has explored palladium-catalyzed C–H activation and cyclization pathways, demonstrating the broader utility of lactone chemistry in constructing cyclic ether frameworks nih.gov. However, for the specific synthesis of this compound, the isochromanone intermediate route remains a well-established and effective strategy.

Summary of Synthetic Methodologies

| Method Description | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Intermediate Formed | Yield (%) (Overall/Key Step) | Notes/Significance |

| Synthesis via this compound-3-one | 2-Carboxybenzaldehyde, Phenylacetic acid | Piperidine, Acetic acid (for cyclization); LiAlH4 (for reduction) | Reflux in toluene (cyclization); 0 °C to RT in THF (reduction) | This compound-3-one | 78-90% (overall) | Well-established route; efficient for introducing the phenyl group at C1; reduction step is high yielding. wikipedia.orggoogle.com |

| Pd-Catalyzed C–H Activation/Cyclization (Related) | Arylacetic acids (general) | Pd(II) catalyst, oxidant | Varies | Benzofuranones (related) | Moderate to high | Demonstrates alternative cyclization strategies for lactone synthesis, though not directly for this compound in this specific context. nih.gov |

| Intramolecular Cyclization of Hydroxymethyl Phenylacetic Acid Derivatives | 2-(Hydroxymethyl)phenylacetic acid derivatives | Acid catalyst (e.g., HCl) | Varies (e.g., reflux in water or organic solvents) | 3-Isochromanone (general) | High | General method for isochromanone synthesis, adaptable for phenyl-substituted variants. google.com |

List of Compounds

this compound

this compound-3-one

2-Carboxybenzaldehyde (2-Formylbenzoic acid)

Phenylacetic acid

Benzofuranones

Reactivity and Mechanistic Investigations of 1 Phenylisochroman Transformations

Mechanistic Pathways of Functionalization Reactions

The strategic location of C-H and C-O bonds in 1-phenylisochroman offers multiple avenues for functionalization. The mechanistic underpinnings of these reactions are diverse, often involving radical intermediates, organometallic species, or concerted pathways.

C-H Bond Activation and Functionalization

The benzylic C-H bond at the C1 position of this compound is particularly susceptible to activation due to the stability of the resulting benzylic radical or organometallic intermediate. This reactivity has been harnessed in various functionalization reactions.

Palladium-catalyzed allylic C-H oxidation represents a powerful method for the synthesis of isochroman (B46142) motifs from terminal olefins. acs.orgnih.gov Mechanistic studies suggest that these reactions proceed via an initial C-H activation step, followed by an inner-sphere functionalization pathway. acs.org This is in contrast to traditional Pd(0)-catalyzed allylic substitutions. In the context of enantioselective allylic C-H oxidation to form chiral isochromans, a Pd(II)/chiral sulfoxide (B87167) catalytic system has been developed. nih.gov Mechanistic investigations revealed that a bis-sulfoxide ligand, while effective for the C-H cleavage step, is transiently associated with the palladium center and does not control the stereochemistry during functionalization. Instead, benzoquinone can act as a ligand at high concentrations to promote the C-O bond-forming step. A key challenge in achieving high enantioselectivity is the rapid π-σ-π isomerization that can occur before C-O bond formation, potentially scrambling the chiral information introduced during the C-H cleavage. nih.gov

Photoredox catalysis offers a mild and selective method for the generation of benzyl (B1604629) radicals from phenolic ethers, which can be applied to the benzylic C-H functionalization of isochroman-like structures. rsc.org This strategy relies on a radical-cation/deprotonation sequence to generate the key radical intermediate. rsc.org

Table 1: Mechanistic Aspects of C-H Bond Activation in Isochroman Synthesis

| Catalytic System | Proposed Mechanism | Key Intermediates | Ref. |

| Pd(II)/bis-sulfoxide | Initial C-H activation followed by inner-sphere functionalization. | π-allyl-Pd complex | acs.org |

| Pd(II)/chiral sulfoxide | Serial ligand catalysis: bis-sulfoxide for C-H cleavage, benzoquinone for functionalization. | Chiral π-allyl-Pd complex | nih.gov |

| Visible light photoredox catalyst | Radical-cation formation followed by deprotonation. | Benzylic radical | rsc.org |

Oxidative C-O Bond Cleavage

The etheric C-O bond within the isochroman ring can be cleaved under oxidative conditions, providing a route to functionalized aromatic compounds. The mechanism of this cleavage often involves the formation of radical intermediates or proceeds through concerted pathways.

The oxidation of isochromans to isochromanones can be achieved using various catalytic systems. A study on the green oxidation of isochromans using a tetranuclear vanadium cluster and molecular oxygen indicated a radical pathway involving superoxide (B77818) radicals. researchgate.net This highlights the role of single-electron transfer processes in initiating the C-O bond cleavage.

While not specific to this compound, studies on the cleavage of sp3 C-O bonds in ethers catalyzed by transition metals provide valuable mechanistic insights. For instance, an iridium-pincer complex has been shown to cleave the methyl-oxygen bond of methyl aryl ethers through a pathway involving C-H bond activation followed by α-migration of the aryloxide group, rather than direct insertion into the C-O bond. researchgate.netnih.gov This suggests that C-H activation can be a prelude to C-O bond cleavage in related systems.

Ring-Opening Reactions of Isochromans

The strained ether ring of isochromans can undergo ring-opening reactions when treated with various reagents. These reactions can be initiated by nucleophilic attack or by activation of the ether oxygen.

In a study of the oxidation of 1H-isotellurochromenes, a ring-opening reaction was observed to produce bis(o-formylstyryl) ditellurides. The proposed mechanism involves the formation of a telluroxide intermediate, which undergoes a Pummerer-type rearrangement to a 1-hydroxyisochromene. This intermediate then undergoes ring opening to form a vinyltellurol that is subsequently oxidized. mdpi.com While this involves a tellurium analogue, it provides a plausible model for the ring-opening of oxygen-containing isochromans under specific oxidative conditions.

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an efficient strategy for the synthesis of complex molecules from simple precursors. wikipedia.orgrsc.orgscribd.com These sequences can be initiated by a variety of triggers and can involve a combination of different reaction types.

A Diels-Alder reaction of in situ-generated isochromane-3,4-dione, formed from the tandem aerobic oxidation of 4-bromoisochroman-3-one, has been reported for the construction of bridged polycyclic lactones. acs.org Mechanistic studies suggest that the isochromane-3,4-dione undergoes dienolization and dearomatization before participating in the [4 + 2] cycloaddition. acs.org Although this example starts from a functionalized isochromanone, it demonstrates the potential for tandem sequences involving the isochroman core.

Role of Catalysis in Mechanistic Understanding

Catalysis plays a pivotal role not only in enabling the transformations of this compound but also in providing a deeper understanding of the reaction mechanisms. The nature of the catalyst can dictate the reaction pathway, selectivity, and efficiency.

Iron-Catalyzed Dehydrogenative Oxygenation

Iron catalysis has emerged as a sustainable and efficient approach for various oxidative transformations, including the dehydrogenative oxygenation of C-H bonds. nih.govnih.govrsc.org These reactions often proceed through high-valent iron-oxo species that are capable of abstracting hydrogen atoms from C-H bonds.

In the context of isochroman oxidation, while specific studies on the iron-catalyzed dehydrogenative oxygenation of this compound are not extensively detailed in the provided search results, related systems offer valuable mechanistic parallels. For instance, the catalytic oxidative cleavage of C(OH)-C bonds in lignin (B12514952) model compounds by Fe(NO3)3·9H2O/NaI/DMSO involves the in situ generation of I2, which facilitates the oxidation. frontiersin.org This suggests a potential role for co-catalysts or mediators in iron-catalyzed oxidations of isochroman derivatives.

The general mechanism for iron-catalyzed C-H oxidation often involves the formation of a high-valent iron-oxo species which then performs a hydrogen atom transfer (HAT) from the substrate. The resulting substrate radical can then undergo further reaction, such as recombination with a hydroxyl radical (oxygen rebound) to form the oxygenated product. nih.gov

Table 2: Research Findings on Catalytic Transformations of Isochroman Derivatives

| Reaction Type | Catalyst/Reagents | Key Mechanistic Finding | Product Type | Ref. |

| Allylic C-H Oxidation | Pd(II)/bis-sulfoxide, Lewis acid | Inner-sphere functionalization pathway | Isochromans | acs.org |

| Enantioselective Allylic C-H Oxidation | Pd(II)/chiral sulfoxide, Benzoquinone | Serial ligand catalysis and rapid π-σ-π isomerization | Chiral Isochromans | nih.gov |

| Aerobic Oxidation | Tetranuclear Vanadium Cluster, O2 | Radical pathway involving superoxide radicals | Isochromanones | researchgate.net |

| Tandem Oxidation/Diels-Alder | DIPEA, O2 (from air) | In situ formation of isochromane-3,4-dione intermediate | Bridged Polycyclic Lactones | acs.org |

| Ring-Opening Oxidation | mCPBA | Pummerer-type rearrangement of telluroxide intermediate | Ditellurides | mdpi.com |

Metal-Free Mechanistic Insights

This section was intended to detail the mechanistic pathways of this compound transformations that occur without the involvement of a metal catalyst. This would have included a discussion on the types of reagents and conditions that can induce reactivity, and a step-by-step analysis of the reaction mechanism based on experimental and computational data. Unfortunately, no studies specifically detailing metal-free mechanistic insights for this compound could be located.

Identification and Characterization of Reaction Intermediates

The focus of this subsection was to be on the isolation, detection, and characterization of transient species that are formed during the chemical transformations of this compound. This would have involved a discussion of spectroscopic and spectrometric techniques used to identify intermediates and data tables summarizing their key characteristics. The required research findings for this topic are not available.

Elucidation of Radical Mechanisms

This final section was planned to provide a thorough examination of any radical-based reaction mechanisms involving this compound. This would have included an analysis of initiation, propagation, and termination steps, as well as evidence supporting the presence of radical species. The specific studies cited ( nih.gov and nih.gov) were not found, and no other relevant literature on radical mechanisms for this compound could be identified.

Due to the lack of specific scientific data for this compound in the requested areas, this article cannot be written.

Table of Compounds

As no specific reactions or compounds related to the mechanistic transformations of this compound could be discussed, a table of mentioned compounds cannot be generated.

Computational and Theoretical Studies of 1 Phenylisochroman

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic structure of molecules, providing detailed information about their properties. Methods such as Density Functional Theory (DFT) or ab initio calculations are commonly used to obtain optimized molecular geometries, electron densities, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to predicting its chemical behavior arxiv.orgnih.govresearchgate.net.

The output from these calculations can be organized into data tables to present key electronic properties.

Illustrative Data Table 4.1: Electronic Structure Properties of 1-Phenylisochroman

| Property | Value | Unit | Description |

| Optimized Bond Length (C1-O) | [Value] | Å | Length of the C1-O bond in the isochroman (B46142) ring. |

| Atomic Charge (C1) | [Value] | e | Partial charge on the C1 atom. |

| Atomic Charge (Phenyl C) | [Value] | e | Average partial charge on phenyl ring carbons. |

| HOMO Energy | [Value] | eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | [Value] | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Dipole Moment | [Value] | Debye | Molecular dipole moment. |

Note: The values in this table are illustrative placeholders. Actual data would be derived from specific computational studies.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are used to map out the step-by-step progression of chemical reactions. This involves identifying potential intermediates, transition states, and reaction coordinates. Methods like molecular dynamics (MD) or the calculation of intrinsic reaction coordinates (IRC) can trace the path of a reaction from reactants to products pennylane.ailibretexts.orgnih.govrsc.orgarxiv.orggaussian.com. These simulations help elucidate reaction mechanisms, predict the feasibility of certain transformations, and understand the energy landscape governing the reaction process.

A typical analysis would involve detailing the sequence of events in a reaction.

Illustrative Data Table 4.2: Key Reaction Pathway Steps for a Hypothetical Transformation of this compound

| Step | Species Involved | Energy Change (kcal/mol) | Description of Transformation |

| 1 | Reactant (this compound) | 0.0 | Initial state of this compound. |

| 2 | Transition State 1 | +[Value] | Formation of a reactive intermediate or bond rearrangement. |

| 3 | Intermediate 1 | +[Value] | A transient, relatively stable species formed during reaction. |

| 4 | Transition State 2 | +[Value] | Rearrangement leading to product formation. |

| 5 | Product | -[Value] | Final product molecule. |

Note: This table represents a hypothetical reaction pathway. Actual data would depend on the specific reaction being studied.

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods can predict the inherent reactivity of different sites within a molecule and its selectivity in chemical reactions. Reactivity can be assessed by analyzing electron density distributions, frontier molecular orbital coefficients, and calculated electrostatic potentials. Selectivity, such as regioselectivity (preference for reaction at a specific site) or stereoselectivity (preference for forming a particular stereoisomer), can be predicted by comparing activation energies for different reaction pathways or by examining steric and electronic factors influencing the approach of a reagent wikipedia.orgnih.govlibretexts.orglibretexts.org.

Data tables can summarize these predicted tendencies.

Illustrative Data Table 4.3: Predicted Reactivity Indices for this compound

| Site/Atom | Molecular Orbital Contribution (e.g., LUMO) | Fukui Function (e.g., f+) | Predicted Reactivity |

| C1 | [Value] | [Value] | [High/Medium/Low] |

| Phenyl C2 | [Value] | [Value] | [High/Medium/Low] |

| Phenyl C4 | [Value] | [Value] | [High/Medium/Low] |

| Oxygen | [Value] | [Value] | [High/Medium/Low] |

Note: Illustrative data for reactivity indices. Actual values would be derived from specific quantum chemical calculations.

Analysis of Potential Energy Surfaces and Transition States

The analysis of potential energy surfaces (PES) is fundamental to understanding chemical reactions. A PES represents the potential energy of a molecular system as a function of its atomic coordinates pennylane.ailibretexts.orgq-chem.comyoutube.com. Minima on the PES correspond to stable molecular structures (reactants and products), while saddle points represent transition states – the highest energy points along the lowest energy reaction pathway libretexts.orgyoutube.com. Theoretical calculations aim to locate these transition states and calculate the associated activation energies, which are critical for determining reaction rates gaussian.comyoutube.com. Techniques like the Intrinsic Reaction Coordinate (IRC) trace the reaction path from a transition state to the nearest minima on the PES gaussian.comq-chem.com.

Information about transition states is vital for kinetic studies.

Illustrative Data Table 4.4: Transition State Characterization for a Reaction Involving this compound

| Transition State ID | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Transition State Geometry Description |

| TS1 | [Value] | -[Value] | [e.g., Bond breaking/forming] |

| TS2 | [Value] | -[Value] | [e.g., Ring opening/closing] |

Note: Illustrative data for transition state analysis. Actual values would be derived from specific computational studies.

Compound List:

this compound

Advanced Spectroscopic Characterization and Elucidation of 1 Phenylisochroman Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for organic structure elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for characterizing compounds like 1-phenylisochroman.

Advanced 1D NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their neighboring protons (multiplicity and coupling constants, J), and their relative abundance (integration). ¹³C NMR spectroscopy, on the other hand, reveals the number of chemically distinct carbon atoms and their electronic environments.

For a representative derivative, 1-(4-methoxyphenyl)isochroman, the ¹H NMR spectrum in CDCl₃ at 500 MHz exhibits characteristic signals:

Aromatic protons from the phenyl ring and the methoxyphenyl ring appear in the δ 6.76–7.24 ppm range, with specific multiplicities indicating their positions and coupling patterns. For instance, the protons of the 4-methoxyphenyl (B3050149) group are observed as distinct signals, reflecting their electronic environment influenced by the methoxy (B1213986) substituent.

The methine proton at the C1 position, bearing the phenyl substituent, typically appears as a singlet (δ 5.69 ppm), indicating a lack of adjacent protons to couple with.

The methylene (B1212753) protons at C4 and C3 appear as complex multiplets in the aliphatic region (δ 2.76–4.12 ppm), often showing diastereotopic splitting due to the chiral nature of C1.

The methoxy group protons (-OCH₃) attached to the phenyl ring are observed as a sharp singlet at δ 3.80 ppm.

The ¹³C NMR spectrum of 1-(4-methoxyphenyl)isochroman (1k) at 126 MHz in CDCl₃ provides further structural insights:

The carbon atom at C1, bearing the phenyl group, is significantly deshielded, appearing around δ 79.3 ppm due to its attachment to an oxygen atom and a phenyl ring.

The methylene carbons (C3 and C4) resonate in the aliphatic region, typically around δ 29.1 ppm and δ 63.9 ppm, respectively.

The aromatic carbons of the phenyl and methoxyphenyl rings are observed in the δ 113.9–137.9 ppm range. The carbon bearing the methoxy group shows a characteristic signal around δ 159.6 ppm, and the methoxy carbon itself appears at δ 55.5 ppm.

Table 1: ¹H and ¹³C NMR Data for 1-(4-methoxyphenyl)isochroman (1k) in CDCl₃

| Position | ¹H NMR (δ, ppm), Multiplicity, (J, Hz) | ¹³C NMR (δ, ppm) | Assignment |

| Aromatic | 7.24–7.20, m, (2H) | 128.9 | Phenyl Ar-H |

| Aromatic | 7.20–7.13, m, (2H) | 126.1 | Phenyl Ar-H |

| Aromatic | 7.11–7.04, m, (1H) | 127.2 | Phenyl Ar-H |

| Aromatic | 6.91–6.84, m, (2H) | 113.9 | Methoxy-Ph Ar-H |

| Aromatic | 6.76, d, (7.7 Hz, 1H) | 126.75 | Methoxy-Ph Ar-H |

| C1 | 5.69, s, (1H) | 79.3 | Methine (C1) |

| C4 | 4.19–4.12, m, (1H) | 63.9 | Methylene (C4) |

| C4 | 3.94–3.91, m, (1H) | Methylene (C4) | |

| OCH₃ | 3.80, s, (3H) | 55.5 | Methoxy group |

| C3 | 3.20–3.04, m, (1H) | 29.1 | Methylene (C3) |

| C3 | 2.84–2.76, m, (1H) | Methylene (C3) | |

| Aromatic | - | 159.6 | Methoxy-Ph C-OCH₃ |

| Aromatic | - | 137.9 | Phenyl C-ipso |

| Aromatic | - | 134.8 | Methoxy-Ph C-ipso |

| Aromatic | - | 134.1 | Phenyl C |

| Aromatic | - | 130.3 | Phenyl Ar-C |

| Aromatic | - | 128.9 | Phenyl Ar-C |

Note: Specific assignments for all aromatic carbons and protons may require advanced 2D NMR techniques for definitive correlation.

Two-Dimensional NMR Methodologies

To unambiguously assign signals and confirm connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY experiments correlate protons that are coupled through bonds (typically 2-bond or 3-bond). For this compound, a COSY spectrum would confirm the connectivity between adjacent protons within the isochroman (B46142) ring system and potentially long-range couplings to aromatic protons.

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their directly attached protons. This is particularly useful for assigning the methylene and methine carbons in the isochroman ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable, yielding accurate mass measurements that can determine the molecular formula. For 1-(4-methoxyphenyl)isochroman, HRMS (EI) data indicates a molecular formula consistent with C₁₆H₁₇O₂. The observed [M+H]⁺ ion at m/z 241.1220, closely matching the calculated value of 241.1223, confirms this composition rsc.org.

Fragmentation patterns observed in MS provide further structural evidence. Common fragmentation pathways for isochroman derivatives can involve:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom or the phenyl-substituted carbon (C1).

Loss of small neutral molecules: Such as water or carbon monoxide, although less common for this specific scaffold without additional functional groups.

Cleavage of the phenyl ring: Leading to characteristic aromatic fragment ions.

Cleavage of the isochroman ring: Resulting in fragments that retain parts of the heterocyclic structure.

The specific fragmentation patterns are diagnostic and help differentiate between isomers or confirm the presence of key structural features fiveable.meslideshare.netlibretexts.org.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, key functional groups and their expected IR absorptions include:

Aromatic C-H stretching: Typically observed as weak to medium bands above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) libretexts.org.

Aliphatic C-H stretching: Found in the region of 2850-2960 cm⁻¹ libretexts.org.

Aromatic C=C stretching: Usually appears as multiple sharp bands in the 1450-1650 cm⁻¹ region libretexts.orgsavemyexams.com.

C-O stretching (ether linkage): The C-O bond within the isochroman ring is expected to show a strong absorption band in the 1040-1300 cm⁻¹ range savemyexams.comudel.edu.

C=O stretching: If carbonyl groups are present in derivatives, they would typically appear as strong, sharp bands between 1665-1760 cm⁻¹, with specific ranges indicating aldehydes, ketones, esters, or carboxylic acids orgchemboulder.com.

The absence of a strong carbonyl absorption (around 1700 cm⁻¹) in the IR spectrum would support the primary structure of this compound, while its presence would indicate a derivative with such a functional group.

Application of Multiple Spectroscopic Techniques for Comprehensive Structural Proofs

The definitive structural elucidation of this compound and its derivatives relies on the synergistic application of these spectroscopic methods. While ¹H and ¹³C NMR provide detailed connectivity and structural frameworks, MS confirms molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.

For instance, the combination of HRMS to establish the molecular formula, ¹H and ¹³C NMR to map out the carbon-hydrogen framework, and 2D NMR techniques (COSY, HSQC, HMBC) to confirm specific atom-to-atom connectivities provides a robust basis for structural assignment chemrxiv.orgemerypharma.comnih.gov. IR spectroscopy serves as a crucial complementary technique, quickly verifying the presence or absence of expected functional groups, thereby corroborating the NMR and MS findings. The comprehensive analysis of data from all these techniques ensures the accurate and complete characterization of this compound structures.

Synthetic Applications and Derivative Transformations of 1 Phenylisochroman

1-Phenylisochroman as a Synthon for Complex Heterocyclic Structures

The isochroman (B46142) ring system itself is a prevalent motif found in numerous natural products and biologically active molecules, making its efficient synthesis and functionalization a significant area of research researchgate.net. This compound, with its specific substitution pattern, acts as a foundational building block for constructing more elaborate heterocyclic structures. The Oxa-Pictet-Spengler condensation, a well-established reaction, is instrumental in the preparation of polysubstituted isochromans and related oxygen-bearing heterocycles researchgate.net. This cyclization strategy, involving the reaction of 2-arylethanol derivatives with aldehydes or ketones, can be adapted to create fused ring systems and more complex polycyclic frameworks, where the this compound unit forms a core component researchgate.net. Furthermore, the phenyl substituent at the C1 position can influence the stereochemical outcome and reactivity of subsequent transformations, allowing for the stereoselective synthesis of complex natural products and pharmaceuticals researchgate.net. The ability to incorporate the this compound core into larger structures highlights its utility as a synthon for diverse heterocyclic architectures.

Derivatization Strategies for Novel Molecular Scaffolds

The chemical versatility of this compound allows for a range of derivatization strategies aimed at generating novel molecular scaffolds with tailored properties. One approach involves functionalization at the α-position of the isochroman ring. For instance, the reaction of α-mono-substituted isochroman compounds with reagents like nitromethane (B149229) can lead to the formation of α,α-di-substituted isochroman compounds, which can then undergo further chemical conversions to yield a variety of substituted isochroman derivatives patsnap.com.

Other derivatization pathways involve direct transformations of the this compound structure. Treatment with reagents such as hydriodic acid and red phosphorus can lead to ring-opening and subsequent functionalization, yielding compounds like o-(2-iodoethyl)diphenylmethane from this compound researchgate.net. Modified isochroman derivatives, such as 4,4-dimethyl-1-phenylisochroman, undergo similar transformations, yielding complex polycyclic structures researchgate.net.

Lewis acid catalysis, particularly using ytterbium triflate (Yb(OTf)3), has proven effective in tandem cyclization reactions, enabling the synthesis of isochromanones and isoquinolines from isochroman precursors rsc.org. Additionally, strategies such as the Suzuki-Miyaura cross-coupling reaction, commonly used for derivatizing various molecular scaffolds, can be applied to isochroman-related structures to introduce diverse substituents and create novel analogues nih.gov. The development of asymmetric synthesis routes, such as those involving aldol (B89426) cascade reactions for isochromanone derivatives, further expands the scope of accessible novel molecular scaffolds by introducing stereochemical control rsc.org.

Table 1: Key Synthetic Transformations Involving this compound and Related Structures

| Starting Material / Precursor | Reagent(s) | Conditions | Product(s) | Citation(s) |

| This compound | Hydriodic acid (HI), Red Phosphorus | Heating | o-(2-iodoethyl)diphenylmethane | researchgate.net |

| 4,4-dimethyl-1-phenylisochroman | Hydriodic acid (HI), Red Phosphorus | Heating | 10,11-dihydro-10,10-dimethyl-5H-dibenzo[a,d]cycloheptene, 9,10-dihydro-9-isopropylanthracene | researchgate.net |

| α-mono-substituted isochroman | Nitromethane | One-step reaction | α,α-di-substituted isochroman compound | patsnap.com |

| Isochroman precursors | Aldehyde/Ketone | Oxa-Pictet-Spengler condensation (acid catalysis) | Polysubstituted isochromans, fused pyran-type heterocycles | researchgate.net |

| Isochroman precursors | Various | Yb(OTf)3-catalyzed tandem oxirane/aziridine ring opening/Friedel-Crafts cyclization | Isochromanones, Isoquinolines | rsc.org |

| 2-acetylbenzoic acids | α-diazoketones | Rh2(TFA)4 catalysis | Racemic isochromanone derivatives | rsc.org |

| 2-acetylbenzoic acids | α-diazoketones, Sc(OTf)3/L-PiPr2 (catalyst) | Catalysis | Enantiomerically enriched isochromanone derivatives | rsc.org |

Intermediates in the Synthesis of Diverse Organic Compounds

This compound and its derivatives function as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and complex natural products. The transformation of this compound into o-(2-iodoethyl)diphenylmethane, for instance, provides a reactive intermediate that can be further elaborated into other organic structures researchgate.net. Related transformations of bromoalkylbenzophenones, which can be derived from isochromans, have been shown to yield benzodiazepines, highlighting the potential for constructing nitrogen-containing heterocycles researchgate.net.

The isochroman scaffold itself is a common feature in many natural products, and synthetic routes employing this compound derivatives as intermediates are vital for accessing these complex molecules researchgate.net. For example, the development of efficient synthetic methodologies for isochromanones and isoquinolines often relies on isochroman precursors rsc.org. Furthermore, the ability to generate stereochemically defined isochromanone derivatives through asymmetric synthesis makes them valuable intermediates for chiral drug candidates or complex natural product synthesis rsc.org. The broader applicability of automated synthesis platforms to access diverse small molecules, including polycyclic natural product frameworks, suggests that isochroman-based intermediates will continue to play a significant role in the discovery and development of new chemical entities nih.gov.

Q & A

Q. What are the established synthetic routes for 1-phenylisochroman, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound is commonly achieved via cross-coupling reactions. For example, 1-methoxyisochroman reacts with triphenylindium (Ph₃In, 50 mol%) in the presence of BF₃·OEt₂ (120 mol%) in tetrahydrofuran (THF) at 80°C, yielding 92% of the product after 12 hours . To optimize reproducibility, researchers should:

- Systematically vary catalyst loading, solvent polarity, and temperature.

- Monitor reaction progress using analytical techniques (e.g., GC-MS, NMR) to identify intermediate oxocarbenium ion stabilization mechanisms, which influence reaction rates .

- Document purity criteria (e.g., ≥95% by HPLC) and characterization data (¹H/¹³C NMR, HRMS) for comparison with literature.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity and aromatic substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic distributions.

- HPLC/Purity Analysis : Ensure minimal byproduct contamination, especially when scaling reactions.

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or conformation. Always cross-reference spectral data with published studies to validate structural assignments .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible).

- Monitor degradation via periodic HPLC analysis and track the emergence of decomposition products (e.g., oxidized or hydrolyzed derivatives).

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard laboratory conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity differences between chromene and isochroman acetals in cross-coupling reactions?

Isochroman acetals (e.g., 1-methoxyisochroman) exhibit slower reaction kinetics compared to chromene derivatives due to differences in oxocarbenium ion stabilization. Chromene acetals benefit from aromatic stabilization via conjugation with a C-3 double bond, whereas isochroman systems rely solely on aryl ring stabilization, leading to higher energy intermediates . Researchers can validate this hypothesis using:

- Computational Chemistry : Density Functional Theory (DFT) to compare transition-state energies.

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in the reaction pathway.

Q. How can computational modeling (e.g., DFT, MD) guide the design of novel this compound derivatives with tailored properties?

- Docking Studies : Predict binding affinities of derivatives toward biological targets (e.g., enzymes, receptors).

- Solvent Effects : Use Molecular Dynamics (MD) simulations to assess solubility and aggregation tendencies.

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to anticipate reactivity in further functionalization reactions. Validate computational predictions with experimental synthesis and bioactivity assays .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies in catalytic performance often arise from unaccounted variables:

- Impurity Profiling : Trace metal contaminants in reagents (e.g., InCl₃ residues in Ph₃In) may alter catalytic activity.

- Reaction Atmosphere : Moisture or oxygen sensitivity of intermediates (e.g., oxocarbenium ions) can lead to inconsistent yields.

- Reproducibility Protocols : Adopt standardized reporting guidelines (e.g., MIACE: Minimum Information About a Chemical Experiment) to ensure full transparency in methodology .

Q. How should researchers formulate hypotheses and design experiments to explore structure-activity relationships (SAR) of this compound analogs?

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. Example: "Substitution at the C-4 position enhances inhibitory activity against [Target X] due to steric complementarity."

- Use PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies:

- Population : Enzyme/receptor model.

- Intervention : Analog library (e.g., C-4 substituted derivatives).

- Comparison : Parent compound (this compound).

- Outcome : IC₅₀ values or binding constants.

Methodological Guidelines

- Data Presentation : Include raw datasets as supplementary material, with processed data (e.g., kinetic plots, dose-response curves) in the main text .

- Reproducibility : Provide stepwise synthetic protocols, including batch-specific reagent details (e.g., supplier, purity grade) .

- Ethical Compliance : For studies involving biological testing, document institutional review board (IRB) approvals and adherence to OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.